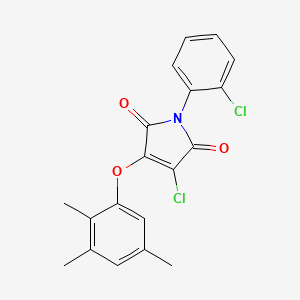
3,5-dichloro-N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dichloro-N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a chemical compound that has gained interest in the scientific community due to its potential applications in research. This compound is also known as DCB-MBO, and it has been synthesized through various methods. The purpose of
Mecanismo De Acción
The mechanism of action of DCB-MBO is not fully understood, but it has been shown to inhibit the activation of nuclear factor-kappa B and the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells. These effects are believed to be due to the ability of DCB-MBO to modulate various signaling pathways in cells.
Biochemical and Physiological Effects:
DCB-MBO has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which may have implications for the treatment of inflammatory diseases. It has also been shown to induce apoptosis in cancer cells, which may have implications for the treatment of cancer. These effects suggest that DCB-MBO may have potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DCB-MBO in lab experiments is that it has been shown to have potential as an anti-inflammatory and anti-cancer agent. This makes it a promising compound for further study. However, one limitation is that the mechanism of action of DCB-MBO is not fully understood. Further research is needed to fully elucidate the mechanism of action and to determine the optimal conditions for its use in lab experiments.
Direcciones Futuras
There are several future directions for research on DCB-MBO. One direction is to further study its potential as an anti-inflammatory and anti-cancer agent. This could involve testing its efficacy in animal models of disease and further elucidating its mechanism of action. Another direction is to study its potential as a therapeutic agent for other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, research could be conducted to optimize the synthesis method for DCB-MBO and to develop new methods for synthesizing this compound. Overall, DCB-MBO is a promising compound for further research and has potential applications in various fields.
Métodos De Síntesis
DCB-MBO has been synthesized through various methods, including the reaction of 4-methoxy-3,5-dichlorobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 6-chloro-2-aminobenzothiazole. Another method involves the reaction of 4-methoxy-3,5-dichlorobenzoic acid with phosphorus oxychloride, followed by the reaction of the resulting acid chloride with 6-chloro-2-aminobenzothiazole. These methods have been reported in scientific literature and have been used to synthesize DCB-MBO for research purposes.
Aplicaciones Científicas De Investigación
DCB-MBO has been used in scientific research to study its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages. It has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a key role in inflammation. DCB-MBO has also been studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. These studies have shown promising results and suggest that DCB-MBO may have potential as a therapeutic agent.
Propiedades
IUPAC Name |
3,5-dichloro-N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O2S/c1-22-13-9(17)4-7(5-10(13)18)14(21)20-15-19-11-3-2-8(16)6-12(11)23-15/h2-6H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDRJQRYXREKDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3'-{[4-(7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinyl)phenyl]imino}dipropanenitrile](/img/structure/B5156167.png)
![1-[3-(4-morpholinyl)propyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5156172.png)



![1-(3-chlorophenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5156197.png)

![2-(5-{[2-(2-chlorophenoxy)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B5156211.png)


![N-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5156232.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-3-fluoro-N-methylbenzamide](/img/structure/B5156234.png)
![3,4,5,6,15,15-hexachloro-11-propoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5156251.png)
![11-methyl-4-(4-methylbenzyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5156260.png)